3-Acetoxy-11-ursen-28,13-olide 3-Acetoxy-11-ursen-28,13-olide (4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate has been reported in Eucalyptus pulverulenta with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539880
InChI: InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3
SMILES: Array
Molecular Formula: C32H48O4
Molecular Weight: 496.7 g/mol

3-Acetoxy-11-ursen-28,13-olide

CAS No.:

Cat. No.: VC16539880

Molecular Formula: C32H48O4

Molecular Weight: 496.7 g/mol

* For research use only. Not for human or veterinary use.

3-Acetoxy-11-ursen-28,13-olide -

Specification

Molecular Formula C32H48O4
Molecular Weight 496.7 g/mol
IUPAC Name (4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate
Standard InChI InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3
Standard InChI Key NCXOPROPMCEOMN-UHFFFAOYSA-N
Canonical SMILES CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C

Introduction

Structural Elucidation and Molecular Properties

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name of the compound reflects its intricate polycyclic architecture: (4,5,9,9,13,19,20-Heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl) acetate. The prefix "hexacyclo" denotes six fused rings, while the numerical descriptors (e.g., 15.5.2.01,18) specify bridge positions and ring junctions . The stereochemical configuration at positions 1, 4, 5, 10, 13, 17, 19, and 20 remains undefined in public databases, necessitating advanced crystallographic or NMR studies for full resolution.

Molecular Formula and Mass

The compound has a molecular formula of C37H52O4 and a molecular weight of 560.80 g/mol . Its exact mass, calculated as 560.38656014 g/mol, confirms the absence of isotopic substitutions. The high carbon-to-oxygen ratio (37:4) underscores its lipophilic character, further evidenced by a topological polar surface area (TPSA) of 52.60 Ų .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC37H52O4
Molecular Weight560.80 g/mol
Exact Mass560.38656014 g/mol
TPSA52.60 Ų
XLogP9.90
Rotatable Bonds2

Synthetic Routes and Industrial Production

Industrial Scalability Challenges

Pharmacokinetic and ADMET Profiling

Metabolism and Excretion

The compound is predicted to be a CYP3A4 substrate (72.75% probability), implicating hepatic metabolism via this isoform . Its inhibition potential for CYP2C9 (83.90%) and CYP2C19 (81.10%) raises concerns about drug-drug interactions . Renal excretion is likely minimal due to high plasma protein binding inferred from its AlogP value (8.48) .

Table 2: Key ADMET Predictions

ParameterPredictionProbability (%)
Human Intestinal AbsorptionHigh98.06
Caco-2 PermeabilityLow75.84
BBB PenetrationModerate55.00
CYP3A4 SubstrateYes72.75
CYP2C9 InhibitionYes83.90

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